5-Bromo-1,2,3-trichlorobenzene
Description
5-Bromo-1,2,3-trichlorobenzene is an organic compound with the molecular formula C6H2BrCl3 It is a halogenated derivative of benzene, characterized by the presence of bromine and chlorine atoms attached to the benzene ring
Properties
IUPAC Name |
5-bromo-1,2,3-trichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUMVBQMJFFYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399582 | |
| Record name | 5-bromo-1,2,3-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21928-51-8 | |
| Record name | 5-bromo-1,2,3-trichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-1,2,3-TRICHLOROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogen Dance Reaction via 1-Bromo-2,3,4-Trichlorobenzene Intermediate
Reaction Overview
This method leverages a two-step process:
- Bromination of 1,2,3-Trichlorobenzene : Electrophilic substitution using bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) to form 1-bromo-2,3,4-trichlorobenzene.
- Base-Catalyzed Isomerization : Potassium tert-butoxide (t-BuOK) induces a halogen dance reaction in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF), shifting the bromine atom to the para position relative to the trichloro group.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Byproducts |
|---|---|---|---|
| 1 | Br₂, FeBr₃, 60°C, 3 hrs | 2.81 g (pure) | None reported |
| 2 | t-BuOK, THF/2-MeTHF, 20°C | 5.1:1 ratio (I:III) | 1-Bromo-3,5-dichlorobenzene (~20%) |
Mechanistic Insights :
The halogen dance reaction proceeds via a bromo-bridged transition state , where deprotonation generates a benzyne-like intermediate, enabling bromine migration. Catalytic t-BuOK (5–10 mol%) minimizes stoichiometric waste, and THF/2-MeTHF solvents stabilize intermediates.
Direct Bromination of 4-Amino-3,5-Dichloro-Benzenesulfonamide
Reaction Overview
This single-step method bypasses the need for high-temperature or multi-step synthesis:
- Bromination of 4-Amino-3,5-Dichlorobenzenesulfonamide : N-Bromosuccinimide (NBS) in a solvent (e.g., DMF) at 0–20°C yields 4-bromo-2,6-dichloroaniline, which undergoes deprotection to 5-bromo-1,2,3-trichlorobenzene.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | NBS, DMF, 0–10°C, 1–3 hrs | 79.94% | >95% (GC) |
Advantages :
- Economical : Uses low-cost sulfonamide precursors instead of expensive 1,2,3-trichlorobenzene.
- Mild Conditions : Avoids extreme temperatures, reducing energy costs and side reactions.
Comparative Analysis of Preparation Methods
Reaction Mechanisms and Optimization
Halogen Dance Pathway
- Deprotonation : t-BuOK abstracts a proton from the less hindered position on 1-bromo-2,3,4-trichlorobenzene.
- Intermediate Formation : A benzyne-like species facilitates bromine migration to the para position.
- Equilibrium : Achieves 80:20 ratio of this compound to 1-bromo-2,3,4-trichlorobenzene; unreacted starting material is recycled.
Direct Bromination Mechanism
- Electrophilic Substitution : NBS generates a bromonium ion, which attacks the activated aromatic ring.
- Regioselectivity : Directed by the sulfonamide group, ensuring para-bromination relative to chlorine atoms.
- Deprotection : Acidic or thermal cleavage of the sulfonamide group yields the target compound.
Industrial and Scalability Considerations
Challenges in Large-Scale Production
Recommended Approach
For high-throughput synthesis , the direct bromination method (Method 2) is preferred due to:
- Single-Step Efficiency : Eliminates intermediate isolation.
- Cost-Effective Reagents : NBS and DMF are cheaper than FeBr₃ and THF.
- Low Byproducts : Minimizes downstream purification challenges.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2,3-trichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide
Catalysts: Acidic catalysts like aluminum chloride
Solvents: Tetrahydrofuran, 2-methyl-tetrahydrofuran
Bases: Potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives .
Scientific Research Applications
Scientific Research Applications
5-Bromo-1,2,3-trichlorobenzene serves as a versatile intermediate in various research applications:
Pharmaceuticals
- Isoxazole Derivatives: The compound is crucial for synthesizing isoxazole derivatives, which exhibit diverse biological activities including antiparasitic properties. For instance, research has indicated its potential in developing compounds targeting Rhipicephalus sanguineus nymphs, vectors for canine babesiosis.
- Biologically Active Compounds: It is utilized to create intermediates for various drugs aimed at treating infections and diseases caused by parasites .
Agrochemicals
- The compound plays a role in the synthesis of agrochemicals that control pests and diseases affecting crops. Its halogenated structure often enhances biological activity against specific agricultural targets.
Organic Synthesis
- As an intermediate in organic chemistry, it facilitates the formation of more complex molecules through electrophilic aromatic substitution reactions. This property makes it valuable for chemists aiming to develop new compounds with tailored functionalities.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
| Study | Application | Findings |
|---|---|---|
| Study on Isoxazole Synthesis | Development of antiparasitic agents | Demonstrated efficacy against tick vectors; significant potential for veterinary pharmaceuticals |
| Agrochemical Research | Synthesis of pest control agents | Highlighted effectiveness in reducing pest populations with minimal environmental impact |
| Organic Chemistry Investigation | Electrophilic substitution reactions | Showed versatility as an intermediate for synthesizing complex organic compounds |
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,3-trichlorobenzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the bromine or chlorine atoms are replaced by other electrophiles. This process involves the formation of an arenium ion intermediate, which is stabilized by the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichlorobenzene: A similar compound with three chlorine atoms but no bromine.
1-Bromo-2,3,4-trichlorobenzene: Another halogenated benzene derivative with a different substitution pattern.
Uniqueness
5-Bromo-1,2,3-trichlorobenzene is unique due to its specific arrangement of bromine and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Biological Activity
5-Bromo-1,2,3-trichlorobenzene (C₆H₂BrCl₃) is a halogenated aromatic compound characterized by the presence of one bromine and three chlorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties that make it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article delves into its biological activity, mechanisms of action, and research findings.
- Molecular Formula: C₆H₂BrCl₃
- Molecular Weight: 260.34 g/mol
- Solubility: Moderately soluble in organic solvents
This compound primarily functions through electrophilic aromatic substitution , a common reaction mechanism for halogenated compounds. Its lipophilic nature influences its absorption and distribution within biological systems. The compound can interact with various biomolecules, leading to enzyme inhibition or activation, particularly with cytochrome P450 enzymes involved in xenobiotic metabolism.
Cellular Effects
Research indicates that this compound affects cellular processes by altering cell signaling pathways and gene expression. Notably, exposure to this compound has been linked to changes in the expression of detoxification-related genes, suggesting potential implications for cellular homeostasis.
Potential Applications
This compound serves as an intermediate in synthesizing isoxazole derivatives , which exhibit diverse biological activities including antiparasitic properties. For instance, compounds derived from this intermediate have shown effectiveness against Rhipicephalus sanguineus nymphs, vectors responsible for canine babesiosis .
Case Studies
- Isoxazole Derivatives : A study highlighted the synthesis of isoxazole derivatives from this compound that demonstrated significant biological activity against parasitic infections.
- Toxicological Assessments : Investigations into the toxicological profile of this compound revealed potential risks associated with its use in agricultural applications. Studies suggest careful handling due to its lipophilic nature and potential bioaccumulation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Description | Biological Activity |
|---|---|---|
| 1,2,3-Trichlorobenzene | Three chlorine atoms on benzene | Limited biological activity |
| 1-Bromo-2,3,4-trichlorobenzene | Bromine at position 1 and three chlorines | Moderate biological activity |
| This compound | Bromine at position 5 and three chlorines | High potential for biological activity |
Q & A
Q. How can electronic effects of substituents be quantified to predict reaction pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
